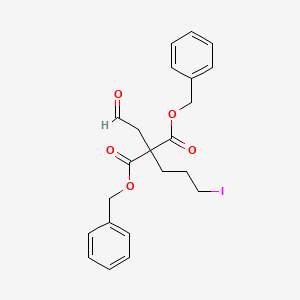

Dibenzyl (3-iodopropyl)(2-oxoethyl)propanedioate

Description

Propriétés

Numéro CAS |

654673-41-3 |

|---|---|

Formule moléculaire |

C22H23IO5 |

Poids moléculaire |

494.3 g/mol |

Nom IUPAC |

dibenzyl 2-(3-iodopropyl)-2-(2-oxoethyl)propanedioate |

InChI |

InChI=1S/C22H23IO5/c23-14-7-12-22(13-15-24,20(25)27-16-18-8-3-1-4-9-18)21(26)28-17-19-10-5-2-6-11-19/h1-6,8-11,15H,7,12-14,16-17H2 |

Clé InChI |

OUWXNKRELICBOS-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)COC(=O)C(CCCI)(CC=O)C(=O)OCC2=CC=CC=C2 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Strategies and Methodologies

Alkylation of Malonate Esters

The malonate core serves as a versatile platform for introducing substituents via alkylation. A two-step alkylation approach is commonly employed:

Step 1: Synthesis of Dibenzyl Propanedioate

Dibenzyl malonate is prepared via transesterification of diethyl malonate with benzyl alcohol under acidic or basic conditions. For example:

- Conditions : Benzyl alcohol (2.2 eq), diethyl malonate (1 eq), catalytic p-toluenesulfonic acid (PTSA), toluene, reflux (110°C, 12 h).

- Yield : ~90% after purification.

Step 2: Sequential Alkylation

The malonate is alkylated with 3-iodopropyl iodide and 2-oxoethyl bromide. However, the 2-oxoethyl group is often introduced via oxidation of a protected precursor (e.g., dimethoxyethyl):

Alkylation with 3-Iodopropyl Iodide :

Introduction of 2-Oxoethyl Group :

Direct Double Alkylation

A convergent approach involves simultaneous alkylation of dibenzyl malonate with both substituents. This method faces challenges in regioselectivity but has been optimized using phase-transfer catalysts:

Optimization and Challenges

Solvent and Base Selection

Iodide Stability

The 3-iodopropyl group is prone to elimination under strong basic conditions. Mitigation strategies include:

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Sequential Alkylation | Transesterification → Alkylation → Oxidation | 70–75 | High selectivity | Multiple steps, moderate yield |

| Direct Double Alkylation | One-pot alkylation | 60–65 | Fewer steps | Regioselectivity issues |

| Oxidative Functionalization | Alkylation → Ozonolysis | 55–60 | Avoids acetal hydrolysis | Requires specialized reagents |

Analyse Des Réactions Chimiques

Types of Reactions

Dibenzyl (3-iodopropyl)(2-oxoethyl)propanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxoethyl group to a hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted derivatives .

Applications De Recherche Scientifique

Dibenzyl (3-iodopropyl)(2-oxoethyl)propanedioate has several scientific research applications, including:

Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals, particularly as a precursor for bioactive molecules.

Material Science: It is used in the preparation of specialized polymers and materials with unique properties.

Mécanisme D'action

The mechanism of action of dibenzyl (3-iodopropyl)(2-oxoethyl)propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The iodopropyl group can participate in halogen bonding, while the oxoethyl group may engage in hydrogen bonding or other interactions with biological molecules. These interactions can modulate the activity of the target molecules and pathways involved .

Comparaison Avec Des Composés Similaires

Dibenzyl Ether

Key Differences :

- Functional Groups : Dibenzyl ether (C₆H₅CH₂OCH₂C₆H₅) lacks the propanedioate core and iodine substituent present in the target compound. Its ether linkage contrasts with the ester and ketone groups in Dibenzyl (3-iodopropyl)(2-oxoethyl)propanedioate.

- Applications: Dibenzyl ether is widely used as a solvent in fragrances, coatings, and adhesives due to its low volatility and compatibility with hydrophobic matrices .

- Safety: Dibenzyl ether is regulated under IFRA standards for fragrance safety, with defined exposure limits across product categories .

Table 1 : Comparison of Dibenzyl Ether and Target Compound

| Property | Dibenzyl Ether | Dibenzyl (3-iodopropyl)(2-oxoethyl)propanedioate |

|---|---|---|

| Core Structure | Ether | Propanedioate ester |

| Functional Groups | Benzyl, ether | Benzyl, iodoalkyl, ketone, ester |

| Volatility | Low | Likely lower due to higher molecular weight |

| Primary Applications | Solvent, fragrance carrier | Hypothesized: Synthetic intermediate, halogenation substrate |

Substituted Benzoate Esters (e.g., 2-(Benzofuran-2-yl)-2-oxoethyl 4-substituted benzoates)

Key Differences :

- Crystallographic Behavior : X-ray diffraction data for substituted benzoates (e.g., chloro, methoxy, nitro derivatives) reveal strong hydrogen bonding and π-π interactions influenced by para-substituents . The iodine atom in the target compound may disrupt such packing due to its bulk and polarizability, altering solid-state properties.

Table 2 : Crystallographic and Reactivity Comparison

Research Findings and Hypotheses

- Synthetic Utility: The iodine substituent in Dibenzyl (3-iodopropyl)(2-oxoethyl)propanedioate could facilitate Suzuki-Miyaura or Ullmann coupling reactions, distinguishing it from non-halogenated analogs like dibenzyl ether .

- Safety Considerations : Unlike dibenzyl ether, which has well-documented safety guidelines , the target compound’s iodine content necessitates rigorous toxicity profiling, particularly regarding iodine release under hydrolytic conditions.

- Material Science Potential: The propanedioate ester’s dual ester groups may enhance compatibility with polar polymers, offering advantages over simpler ethers in coating formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.